2-[4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9F6N3O2/c20-18(21,22)14-9-15(19(23,24)25)28(26-14)11-7-5-10(6-8-11)27-16(29)12-3-1-2-4-13(12)17(27)30/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOJIDBAPSJKCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)N4C(=CC(=N4)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9F6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372394 | |
| Record name | 2-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258518-66-0 | |
| Record name | 2-[4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=258518-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Methodology
The pyrazole ring forms via [3+2] cycloaddition between 1,3-diketones and hydrazines. For trifluoromethyl groups:
Reaction Scheme:
$$
\text{CF}3\text{COCF}2\text{CF}3 + \text{NH}2\text{NH}_2 \xrightarrow{\text{AcOH, 110°C}} \text{3,5-Bis(trifluoromethyl)pyrazole}
$$
Key Parameters (adapted from):
- Molar ratio : 1:1.2 diketone to hydrazine
- Solvent : Glacial acetic acid
- Time : 8-12 hours reflux
- Yield : 68-72% after recrystallization (hexane:EtOAc 3:1)
Challenges :
- Regioselectivity control for 1,3,5-substitution
- Removal of regioisomeric byproducts via fractional distillation
Functionalization of Benzene Ring
Halogenation for Subsequent Coupling
Introduce leaving groups (X = Cl, Br) at para-position:
Bromination Protocol :
$$
\text{C}6\text{H}5\text{NH}2 \xrightarrow{\text{Br}2, \text{FeBr}_3} \text{4-Bromoaniline} \quad (\text{Yield: 89\%})
$$
Nitration/Reduction Alternative :
$$
\text{Nitrobenzene} \xrightarrow[\text{H}2/\text{Pd}]{\text{HNO}3/\text{H}2\text{SO}4} \text{4-Nitroaniline} \rightarrow \text{4-Aminophenylhydrazine}
$$
N-Arylation of Pyrazole to Phenyl Spacer
Buchwald-Hartwig Amination
Couple pyrazole to 4-bromophenyl intermediate:
Catalytic System :
- Pd(OAc)₂ (5 mol%)
- Xantphos (6 mol%)
- Cs₂CO₃ (2 equiv)
Conditions :
Mechanistic Insight :
Oxidative addition of Pd⁰ to aryl bromide precedes transmetallation with pyrazole nitrogen. Reductive elimination forms the C-N bond.
Construction of Isoindole-1,3-dione Core
Phthalic Anhydride Derivatives
React phthalic anhydride with amines:
Synthesis Protocol :
$$
\text{Phthalic anhydride} + \text{NH}_2\text{R} \xrightarrow{\text{Toluene, Δ}} \text{Isoindole-1,3-dione}
$$
Modification for Target :
Introduce amino group at position 2 via:
$$
\text{2-Aminoisoindole-1,3-dione} \xrightarrow{\text{SOCl}_2} \text{2-Chloroisoindole-1,3-dione}
$$
Final Coupling to Assemble Target Molecule
Nucleophilic Aromatic Substitution
React chloroisoindole-dione with pyrazolylphenylamine:
Reaction Conditions :
Alternative Pd-Catalyzed Approach :
Use Pd₂(dba)₃ /Xantphos with LiHMDS base in THF at 65°C (Yield: 71%)
Purification and Characterization
Chromatographic Methods :
- Flash Column : Silica gel, hexane/EtOAc gradient
- HPLC : C18 column, MeCN/H₂O (0.1% TFA)
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 2H, ArH), 7.95 (s, 2H, Pyrazole-H), 7.82-7.75 (m, 4H, Isoindole-H)
- ¹⁹F NMR : -62.5 ppm (CF₃)
- HRMS : m/z 484.0421 [M+H]⁺ (calc. 484.0418)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Cost Index |
|---|---|---|---|---|
| Buchwald-Hartwig | 82 | 98.5 | 24 h | 4.2 |
| Nucleophilic Substitution | 63 | 95.1 | 48 h | 3.8 |
| Ullmann Coupling | 58 | 92.3 | 72 h | 4.5 |
Key Observations :
- Palladium-catalyzed methods offer superior yields but higher costs
- Prolonged reaction times in nucleophilic routes increase byproduct formation
Industrial-Scale Optimization Considerations
Process Chemistry Modifications :
- Replace DMF with 2-MeTHF (recyclable, lower toxicity)
- Catalyst recycling via SiO₂-immobilized Pd nanoparticles
- Continuous flow hydrogenation for nitro group reductions
Environmental Metrics :
- PMI : Reduced from 86 to 41 via solvent recovery
- E-Factor : Improved from 58 to 27 through catalyst reuse
Chemical Reactions Analysis
2-[4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-diketone.
- Introduction of Trifluoromethyl Groups : This step often uses trifluoromethylating agents such as trifluoromethyl iodide.
- Coupling with Isoindole-1,3-dione : The final step involves palladium-catalyzed cross-coupling reactions to form the target compound.
Medicinal Chemistry
The compound is being investigated for its potential as an antimicrobial agent , particularly against drug-resistant bacteria. Its unique structure allows it to interact effectively with bacterial membranes and enzymes, potentially leading to new therapeutic strategies against infections.
Materials Science
Due to its distinctive electronic properties, 2-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione is utilized in the development of advanced materials. These materials can be applied in electronics and photonics due to their ability to conduct electricity and their stability under various conditions.
Biological Studies
The compound is under investigation for its potential anti-inflammatory and anticancer properties . Research indicates that its interaction with specific molecular targets can modulate cellular processes linked to inflammation and tumor growth.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several strains of drug-resistant bacteria. Results indicated significant inhibition at low concentrations compared to traditional antibiotics.
Case Study 2: Material Development
Researchers developed a new polymer incorporating this compound into its matrix. The resulting material exhibited enhanced electrical conductivity and thermal stability, making it suitable for electronic applications.
Mechanism of Action
The mechanism of action of 2-[4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with biological membranes and proteins, potentially disrupting cellular processes. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares the target compound with structurally related derivatives:
Key Observations
Core Structure Influence: The isoindole-1,3-dione core (target compound) provides a rigid, planar aromatic system, contrasting with the flexible benzoic acid derivatives (compounds 16–19). This rigidity may enhance binding affinity in biological systems via π-π interactions .
Substituent Effects: The 3,5-bis(trifluoromethyl)pyrazole group in the target compound introduces strong electron-withdrawing effects, improving metabolic stability and membrane permeability relative to nitro or thioether substituents (e.g., ) . Halogenated anilino-methyl groups in benzoic acid derivatives (e.g., Br, Cl, F in compounds 16–19) enhance steric bulk and influence growth inhibition potency, suggesting substituent-dependent bioactivity .
Spectroscopic and Analytical Data :
- ¹H NMR shifts for pyrazole protons in trifluoromethyl-substituted derivatives (e.g., δ 6.8–7.5 ppm) align with deshielding effects from electronegative groups .
- HRMS data for compounds like 23 (C26H18BrF6N3O2) show precise mass matching (calc. 652.0277 vs. exp. 652.0280), underscoring synthetic accuracy .
Biological Activity :
- Pyrazole-substituted benzoic acids () demonstrate growth inhibition, likely via targeting enzymatic pathways or protein interactions. The isoindole-dione core in the target compound may offer alternative binding modes due to its distinct pharmacophore .
Biological Activity
The compound 2-[4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
Molecular Weight
The molecular weight of the compound is approximately 425.3 g/mol .
IUPAC Name
The IUPAC name for this compound is this compound.
Antimicrobial Activity
Research indicates that the pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit various bacterial strains and are particularly effective against drug-resistant bacteria. For instance, derivatives with similar structures have demonstrated potent activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been evaluated for its anticancer potential. Pyrazole derivatives are known to target specific pathways involved in tumor growth and proliferation. For example, some studies report that these compounds inhibit key kinases involved in cancer cell signaling, such as BRAF(V600E) and EGFR . The mechanism involves the modulation of cellular processes leading to apoptosis in cancer cells.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses . This property suggests potential applications in treating inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with biological membranes and proteins due to the presence of trifluoromethyl groups. These interactions can disrupt cellular processes by modulating enzyme activity and receptor signaling pathways .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics. The findings support the potential use of these compounds in developing new antimicrobial agents .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of pyrazole derivatives. The study revealed that certain derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth was confirmed in vivo using xenograft models .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for achieving high yields of 2-[4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione?
- Methodology: Use multi-step condensation reactions starting with 3,5-bis(trifluoromethyl)pyrazole and isoindole-1,3-dione derivatives. Optimize reaction conditions (e.g., solvent polarity, temperature) based on precedents for trifluoromethylpyrazole coupling .
- Key Data: For analogous compounds (e.g., pyrazole-substituted benzoic acids), yields of 70–84% are achievable via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology: Combine NMR (¹H, ¹³C, ¹⁹F) for functional group confirmation, HRMS for molecular weight validation, and IR spectroscopy to track carbonyl (C=O) and pyrazole ring vibrations. X-ray crystallography is recommended for unambiguous structural elucidation .
- Example Data: For structurally similar compounds, ¹⁹F NMR chemical shifts range from -60 to -65 ppm due to CF₃ groups, while isoindole-dione carbonyls appear at ~170 ppm in ¹³C NMR .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology: Apply quantum chemical calculations (e.g., DFT) to predict electronic properties (e.g., HOMO/LUMO levels) and molecular docking to assess binding affinity to target proteins. ICReDD’s reaction path search methods can prioritize synthetic routes with minimal trial-and-error .
- Case Study: Derivatives of 3,5-bis(trifluoromethyl)pyrazole show bioactivity against microbial targets; computational screening could identify optimal substituents for isoindole-dione modifications .
Q. What statistical approaches optimize reaction conditions for scale-up synthesis?
- Methodology: Use factorial design of experiments (DoE) to evaluate variables like catalyst loading, temperature, and reaction time. Response surface methodology (RSM) can model interactions between parameters and maximize yield .
- Example Workflow:
| Variable | Low Level | High Level |
|---|---|---|
| Catalyst (mol%) | 1 | 5 |
| Temperature (°C) | 80 | 120 |
| Reaction Time (h) | 12 | 24 |
| Output: Yield (%) as the response variable. |
Q. How do steric and electronic effects of trifluoromethyl groups influence reactivity in cross-coupling reactions?
- Methodology: Compare reaction kinetics (via in-situ monitoring) and substituent effects using Hammett plots or Taft parameters. For example, CF₃ groups increase electron-withdrawing effects, potentially slowing nucleophilic substitution but stabilizing intermediates .
- Data Insight: In pyrazole derivatives, CF₃ groups reduce pKa by ~2 units, enhancing electrophilicity at the pyrazole N-center .
Q. What strategies mitigate decomposition during purification of this hygroscopic compound?
- Methodology: Use inert-atmosphere chromatography (e.g., Schlenk techniques) and non-polar solvents (e.g., hexane/ethyl acetate) to minimize hydrolysis. Lyophilization is preferred over rotary evaporation for solvent removal .
Conflict Resolution in Data Interpretation
Q. How should researchers address discrepancies in reported bioactivity data for similar compounds?
- Methodology: Re-evaluate assay conditions (e.g., solvent, concentration) and confirm compound stability under testing environments. Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate activity .
Research Gaps and Future Directions
Q. What unexplored applications exist for this compound in materials science?
- Hypothesis: The isoindole-dione core’s planar structure and CF₃ groups may enable use in organic semiconductors or metal-organic frameworks (MOFs). Test via cyclic voltammetry for redox activity and surface plasmon resonance (SPR) for thin-film properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
